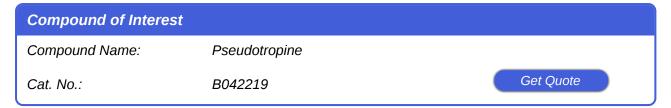


An In-depth Technical Guide to the Chemical and Pharmacological Properties of Pseudotropine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **pseudotropine**, a tropane alkaloid and a stereoisomer of tropine. This document consolidates key data on its chemical characteristics, its role in biosynthetic pathways, and its known pharmacological relevance, targeting an audience of researchers, scientists, and professionals in drug development.

Chemical Properties

Pseudotropine, systematically named (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol, is a natural alkaloid found in plants of the Solanaceae and Erythroxylaceae families, such as Atropa belladonna and the Coca plant.[1][2][3][4] It exists as a white crystalline powder or orthorhombic, bipyramidal crystals.[5]

Table 1: Chemical and Physical Properties of **Pseudotropine**



Property	Value	Refere
Molecular Formula	C8H15NO	
Molecular Weight	141.21 g/mol	-
CAS Number	135-97-7	-
Melting Point	109 °C	-
Boiling Point	241 °C	-
Solubility	Freely soluble in water, alcohol, and benzene. Slightly soluble in chloroform and methanol.	
Appearance	White crystalline powder or orthorhombic, bipyramidal crystals.	
pKa (Strongest Basic)	9.7	-

Pharmacological Properties

The pharmacological profile of **pseudotropine** is primarily defined by its role as a key biosynthetic intermediate rather than a direct therapeutic agent. While many tropane alkaloids exhibit significant physiological effects, such as acting as muscarinic acetylcholine receptor antagonists, **pseudotropine**'s direct receptor interactions are not extensively documented in publicly available literature.

2.1. Mechanism of Action and Pharmacological Relevance

Pseudotropine's main pharmacological significance lies in its function as a precursor in the biosynthesis of other tropane alkaloids, particularly the calystegines, which are polyhydroxylated nortropane alkaloids. It is also utilized as a starting material in the chemical synthesis of novel nicotinic receptor agonists. The stereochemistry of **pseudotropine**, with its 3β -hydroxyl group, is crucial for the specific enzymatic reactions that lead to the formation of these downstream compounds.



While some tropane alkaloids are known to bind to nicotinic and muscarinic acetylcholine receptors, specific binding affinity data (e.g., K_i, IC₅₀) for **pseudotropine** is not readily available. Its derivatives, however, are of significant interest in pharmacology.

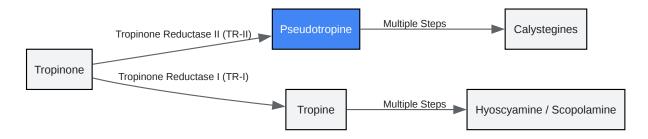
2.2. Physiological Effects

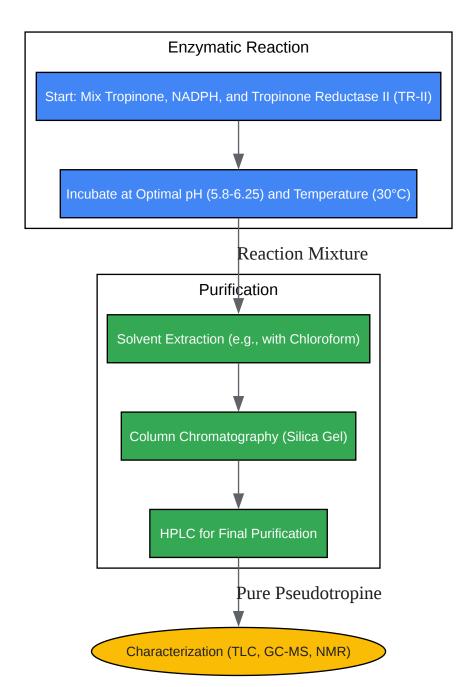
There is limited information on the direct physiological effects of isolated **pseudotropine** in preclinical or clinical studies. Most of the known physiological effects are associated with the plants in which it is found or its more pharmacologically active derivatives. For instance, many tropane alkaloids can impact the central and cardiovascular systems.

Biosynthesis and Metabolism

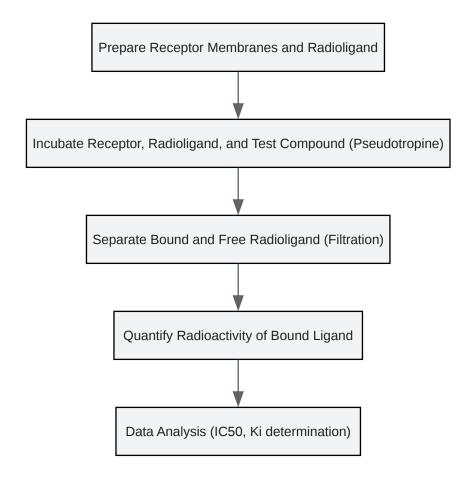
Pseudotropine is a central molecule in the branching pathways of tropane alkaloid biosynthesis. It is formed from the reduction of tropinone, a reaction catalyzed by the enzyme tropinone reductase II (TR-II). This is a critical branching point, as the stereospecific reduction of tropinone by tropinone reductase I (TR-I) leads to the formation of tropine, the precursor to hyoscyamine and scopolamine.











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